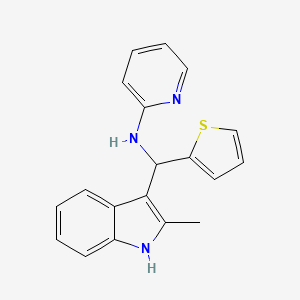
N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine” is a chemical compound with a molecular weight of 258.34 . It is also known as N-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]hydroxylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14N2OS/c1-9-13(10-5-2-3-6-11(10)15-9)14(16-17)12-7-4-8-18-12/h2-8,14-17H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Applications De Recherche Scientifique
Synthetic Applications in Organic Chemistry
Cycloaddition Reactions : The compound can be used in formal cycloaddition reactions under gold catalysis to access imidazo-fused heteroaromatics. This transformation accommodates a significant structural variation and tolerates sensitive functional groups, making it versatile for synthetic chemistry (Garzón & Davies, 2014).
Amination Processes : It is applicable in Rhodium-catalyzed N-tert-Butoxycarbonyl (Boc) Amination, showing high yields and improved reactivity in the presence of electron-withdrawing groups. This process can be used for the synthesis of indoloquinoline alkaloids (Wippich, Truchan & Bach, 2016).
Palladium-Catalyzed Intramolecular Amination : The compound plays a role in efficient syntheses of azetidines, pyrrolidines, and indolines via palladium-catalyzed intramolecular amination of C-H bonds at γ and δ positions. This method highlights the use of unactivated C-H bonds, especially C(sp3)-H bonds, as functional groups in organic synthesis (He et al., 2012).
Chemical Analysis and Characterization
Quantum Chemical Analysis : The compound has been studied for its electronic structure and tautomeric preferences. Quantum chemical analysis shows the existence of dynamic tautomerism and divalent N(I) character, offering insights into its electron distribution and structural behavior (Bhatia, Malkhede & Bharatam, 2013).
X-Ray Crystal Study : Analysis through X-ray crystallography has been conducted to study the structure and characterization of derivatives of this compound. These studies are crucial in understanding the pharmacophore sites for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).
Applications in Material Science
- Corrosion Inhibition : Schiff base compounds containing this molecule have been investigated as corrosion inhibitors. They exhibit inhibitor properties for mild steel in acidic solutions, making them significant in material protection and engineering (Leçe, Emregül & Atakol, 2008).
Potential Biological and Medicinal Applications
Antidepressant and Nootropic Agents : Synthesized derivatives of the compound have been evaluated for their antidepressant and nootropic activities, showing promising results in various biological assays. This highlights its potential in the development of CNS active agents for therapeutic use (Thomas et al., 2016).
Organocatalytic Synthesis in Medicinal Chemistry : The compound contributes to the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], which are important for their biological activities. This method provides a new avenue to medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S/c1-13-18(14-7-2-3-8-15(14)21-13)19(16-9-6-12-23-16)22-17-10-4-5-11-20-17/h2-12,19,21H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYZGYQFSMGILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CS3)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2969358.png)
![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2969360.png)
![(E)-ethyl 2-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate](/img/structure/B2969361.png)
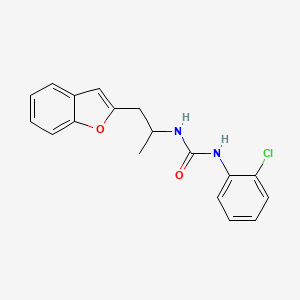
![4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2969364.png)

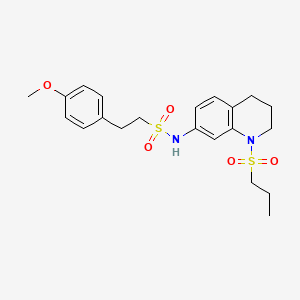
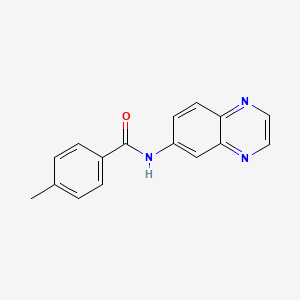
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2969370.png)
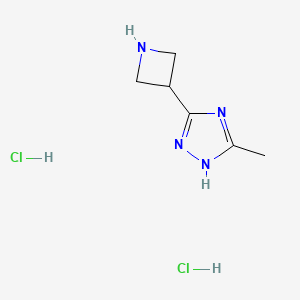
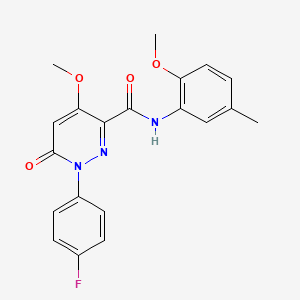
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2969374.png)
![3-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2969376.png)
![ethyl 6-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2969380.png)